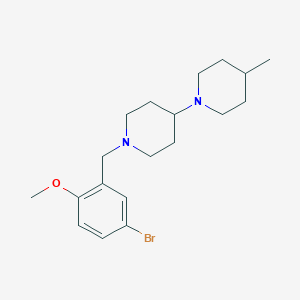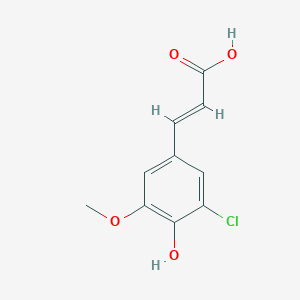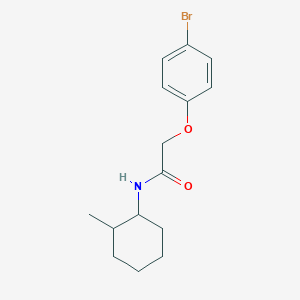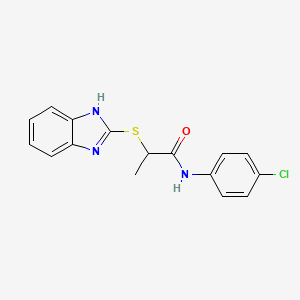![molecular formula C24H15N3O3 B14920144 2-[4-(Naphthalen-2-yloxy)-3-nitrophenyl]quinoxaline](/img/structure/B14920144.png)
2-[4-(Naphthalen-2-yloxy)-3-nitrophenyl]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-NAPHTHYLOXY)-3-NITROPHENYL]QUINOXALINE is an organic compound with the molecular formula C24H15N3O3 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-NAPHTHYLOXY)-3-NITROPHENYL]QUINOXALINE typically involves the reaction of 2,3-dichloroquinoxaline with 2-naphthol in the presence of a base such as pyridine. The reaction is carried out at elevated temperatures (around 130°C) for several hours, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 2-[4-(2-NAPHTHYLOXY)-3-NITROPHENYL]QUINOXALINE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as column chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-NAPHTHYLOXY)-3-NITROPHENYL]QUINOXALINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The naphthyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium carbonate can be used to facilitate nucleophilic substitution reactions.
Major Products
Reduction of Nitro Group: The major product would be 2-[4-(2-NAPHTHYLOXY)-3-AMINOPHENYL]QUINOXALINE.
Substitution Reactions: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Scientific Research Applications
2-[4-(2-NAPHTHYLOXY)-3-NITROPHENYL]QUINOXALINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[4-(2-NAPHTHYLOXY)-3-NITROPHENYL]QUINOXALINE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes or receptors. The naphthyloxy group may also play a role in binding to hydrophobic pockets within proteins, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(2-naphthyloxy)quinoxaline: Similar in structure but with a chloro group instead of a nitro group.
2,3-Dichloroquinoxaline: A precursor in the synthesis of 2-[4-(2-NAPHTHYLOXY)-3-NITROPHENYL]QUINOXALINE.
Uniqueness
2-[4-(2-NAPHTHYLOXY)-3-NITROPHENYL]QUINOXALINE is unique due to the presence of both a nitro group and a naphthyloxy group, which confer distinct chemical properties and potential biological activities
Properties
Molecular Formula |
C24H15N3O3 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-(4-naphthalen-2-yloxy-3-nitrophenyl)quinoxaline |
InChI |
InChI=1S/C24H15N3O3/c28-27(29)23-14-18(22-15-25-20-7-3-4-8-21(20)26-22)10-12-24(23)30-19-11-9-16-5-1-2-6-17(16)13-19/h1-15H |
InChI Key |
CPBXJAMOLQHKSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=C(C=C(C=C3)C4=NC5=CC=CC=C5N=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-5-sulfanyl-4H-1,2,4-triazol-4-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B14920062.png)
![Naphthalen-1-yl{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B14920065.png)


![6-(1-Adamantyl)-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole](/img/structure/B14920093.png)

![2-(Naphthalen-2-yloxy)-1-[4-(propan-2-yl)piperazin-1-yl]ethanone](/img/structure/B14920109.png)
![2-{4-[1-(3-Fluorobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B14920110.png)
![(4-Benzylpiperidin-1-yl)[1-(3-methylcyclohexyl)piperidin-3-yl]methanone](/img/structure/B14920113.png)
![N'-(2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide](/img/structure/B14920114.png)
![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B14920124.png)

![3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B14920132.png)

